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Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-
methylbenzaldehyde, a significant aromatic aldehyde. The document covers its historical
background and discovery, detailed physicochemical and spectroscopic properties, and various
methods of synthesis. Special emphasis is placed on providing detailed experimental protocols
and diagrammatic representations of synthetic pathways to aid in practical laboratory
applications. This guide is intended to be a valuable resource for professionals in research,
chemical synthesis, and drug development.

Introduction

2-Hydroxy-4-methylbenzaldehyde, also known as 4-methylsalicylaldehyde, is an organic
compound belonging to the hydroxybenzaldehyde class. It is characterized by a benzene ring
substituted with a hydroxyl group and a methyl group ortho and para to a formyl group,
respectively. This compound serves as a key intermediate in the synthesis of various
pharmaceuticals and is also utilized in the fragrance and flavor industries.[1][2] Its chemical
structure lends it unique reactivity and properties that are of interest to organic chemists and
drug designers.

Discovery and Background
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The first synthesis of 2-Hydroxy-4-methylbenzaldehyde is reported to have occurred in the
early 20th century during systematic studies on substituted benzaldehydes. However, specific
details regarding its initial discovery and the researchers involved are not well-documented.
Historically, the development of synthetic routes to aromatic aldehydes, such as the Reimer-
Tiemann and Duff reactions, paved the way for the preparation of a wide array of substituted
benzaldehydes, including the title compound. These reactions allowed for the introduction of a
formyl group onto a phenol, a critical step in the synthesis of 2-Hydroxy-4-
methylbenzaldehyde from its precursor, m-cresol.

Physicochemical Properties

2-Hydroxy-4-methylbenzaldehyde is a white to pale yellow crystalline solid at room
temperature with a characteristic faint aromatic, bitter-almond, and phenolic odor.[3] It is
sparingly soluble in water but shows good solubility in organic solvents and oils.[2][3]

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of 2-Hydroxy-
4-methylbenzaldehyde.

Property Value Reference
Molecular Formula CsHsO2 [3]
Molecular Weight 136.15 g/mol [3]

Melting Point 58-61 °C [2]

Boiling Point 219.5 °C at 760 mmHg [3]

Density 1.175 g/cm3 [3]

Vapor Pressure 0.0807 mmHg at 25°C [3]

Flash Point 88 °C [3]

Water Solubility Slightly soluble [2][3]

logP 2.07 [3]
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Spectroscopic Data

The structural elucidation of 2-Hydroxy-4-methylbenzaldehyde is supported by various
spectroscopic techniques. The key spectral data are summarized below.

NMR Spectroscopy

IH NMR:

A singlet corresponding to the aldehyde proton (CHO) is typically observed around 9.8-10.0
ppm.

e The aromatic protons appear in the range of 6.7-7.5 ppm, with their multiplicity and exact
chemical shifts depending on the solvent used.

e Asinglet for the methyl group (CHs) protons is found at approximately 2.3 ppm.

o The phenolic hydroxyl proton (OH) signal is a broad singlet and its chemical shift is solvent-
dependent.

13C NMR:
e The carbonyl carbon of the aldehyde group resonates at approximately 192 ppm.
e The aromatic carbons show signals in the region of 117-162 ppm.

e The methyl carbon appears at around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-4-methylbenzaldehyde exhibits characteristic absorption
bands:

e Abroad peak in the region of 3000-3400 cm~1 corresponding to the O-H stretching of the
phenolic hydroxyl group.

e A strong absorption band around 1650-1680 cm~1 due to the C=0 stretching of the aldehyde
group.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1293496?utm_src=pdf-body
https://www.benchchem.com/product/b1293496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e C-H stretching vibrations of the aromatic ring and the methyl group are observed around
2900-3100 cm~t and 2850-2950 cm™1, respectively.

e C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)

The mass spectrum of 2-Hydroxy-4-methylbenzaldehyde shows a molecular ion peak [M]* at
m/z 136, corresponding to its molecular weight. Common fragmentation patterns involve the
loss of the formyl group (-CHO) and other characteristic fragments of the aromatic ring.

Synthesis of 2-Hydroxy-4-methylbenzaldehyde

Several synthetic routes have been established for the preparation of 2-Hydroxy-4-
methylbenzaldehyde, primarily involving the formylation of m-cresol.

Synthesis from m-Cresol via Ortho-Formylation

A common and direct method for the synthesis of 2-Hydroxy-4-methylbenzaldehyde is the
ortho-formylation of m-cresol.
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Formylating Agent
(e.g., Paraformaldehyde)

Lewis Acid Catalyst
m-Cresol (e.g., SnCls, MgClz) >[2—Hydroxy—4-methy|benzaldehyde]

Base (e.g., NaOH)

Chloroform (CHCIs)

m-Cresol

Dichlorocarbene
(:CCl)

) :.CClz [ Dichloromethyl } Hydrolysis 2-Hydroxy-4-
m-Cresolate > Adduct > methylbenzaldehyde

Acid Catalyst
(e.g., Boric Acid/Glycerol)

Acid
Hexamethylenetetramine

Iminium Intermediate Hydrolysis 2 IRy &
methylbenzaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1293496?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293496?utm_src=pdf-custom-synthesis
https://spectrabase.com/spectrum/Jeqzyi3Vdep
https://scholarworks.uni.edu/cgi/viewcontent.cgi?params=/context/pias/article/3710/&path_info=23_Studies_on_the_Duff_Reaction_fot_the_preparation_of_0_Hydroxaldehydes.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methylbenzaldehyde
https://www.benchchem.com/product/b1293496#discovery-and-background-of-2-hydroxy-4-methylbenzaldehyde
https://www.benchchem.com/product/b1293496#discovery-and-background-of-2-hydroxy-4-methylbenzaldehyde
https://www.benchchem.com/product/b1293496#discovery-and-background-of-2-hydroxy-4-methylbenzaldehyde
https://www.benchchem.com/product/b1293496#discovery-and-background-of-2-hydroxy-4-methylbenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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